Cromakalim

説明

See also: Cromakalim (broader).

Structure

3D Structure

特性

IUPAC Name |

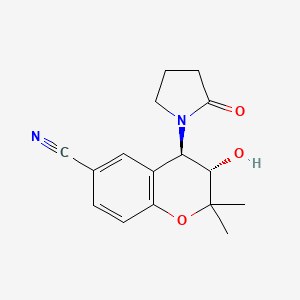

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZCRIROJQEVOT-CABCVRRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045677 |

Source

|

| Record name | Levcromakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94535-50-9, 94470-67-4 |

Source

|

| Record name | (-)-Cromakalim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94535-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cromakalim [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levcromakalim [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levcromakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVCROMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Cromakalim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cromakalim, a potent and selective ATP-sensitive potassium (KATP) channel opener, represents a significant milestone in the development of therapies targeting ion channels. Its discovery by Beecham Pharmaceuticals in the 1980s paved the way for a new class of vasodilators with applications in hypertension and other smooth muscle disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of cromakalim. It includes a detailed, step-by-step synthesis pathway, a summary of its quantitative pharmacological data, and comprehensive experimental protocols for key assays used in its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of ion channel modulation.

Discovery and Development

Cromakalim (formerly BRL 34915) was discovered and developed by scientists at Beecham Pharmaceuticals in the United Kingdom. Their research focused on a novel class of compounds, the benzopyrans, with the aim of identifying potent smooth muscle relaxants.[1] This effort led to the identification of cromakalim as a powerful vasodilator that exerts its effects by opening potassium channels in the cell membrane.[1] The active enantiomer of the racemic mixture is levcromakalim.[2]

Chemical Synthesis Pathway

The synthesis of cromakalim involves a multi-step process, which is described below. This pathway is based on the methods outlined in the original patents and subsequent publications.

Synthesis Workflow

References

Cromakalim's Mechanism of Action on KATP Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which cromakalim, a potent vasodilator, modulates the function of ATP-sensitive potassium (KATP) channels. The document details the binding interactions, conformational changes, and the intricate interplay with cellular nucleotides that underpin its channel-opening activity. Furthermore, it outlines key experimental protocols for studying these interactions and presents quantitative data in a structured format.

Introduction to Cromakalim and KATP Channels

Cromakalim is a prototypical potassium channel opener (KCO) that exerts its pharmacological effects, primarily vasodilation, by activating ATP-sensitive potassium (KATP) channels.[1] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2][3][4] KATP channels function as metabolic sensors, coupling the cell's energetic state to its electrical excitability.[5] High intracellular ATP concentrations promote channel closure, while an increased ADP/ATP ratio, indicative of metabolic stress, favors channel opening.[2][6] By opening these channels, cromakalim facilitates K+ efflux, leading to membrane hyperpolarization and the relaxation of smooth muscle, making it a valuable tool for studying KATP channel pharmacology and a lead compound for antihypertensive drug development.[1][7]

Core Mechanism of Action

Cromakalim's action is a multi-step process involving direct binding to the SUR subunit, induction of specific conformational changes, and modulation of the channel's response to intracellular nucleotides.

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution insights into the binding site of cromakalim (specifically its active enantiomer, levcromakalim) on the KATP channel.[5]

-

Location: Cromakalim binds to a common site for KATP channel openers within the transmembrane domain (TMD) of the SUR2 subunit.[5] This binding pocket is situated between the two TMDs of SUR2 (TMD1 and TMD2) and is formed by transmembrane helices TM10, TM11, TM12, TM14, and TM17.[5]

-

Subunit Specificity: While cromakalim is a broad-spectrum KATP channel opener, it exhibits a higher affinity for channels containing the SUR2 subunit (found in smooth and cardiac muscle) compared to the SUR1 subunit (predominant in pancreatic β-cells).[8][9] This differential affinity is the basis for its more potent effects on vascular tissue. For instance, in the presence of ATP, SUR1-regulated channels are opened by diazoxide but not significantly by cromakalim.[8][10]

The binding of cromakalim, in synergy with Mg-nucleotides, stabilizes the SUR2 subunit in a specific conformation known as the "NBD-dimerized occluded state."[5] This conformational change in the regulatory SUR subunit is allosterically transmitted to the pore-forming Kir6.2 subunit, promoting the open state of the channel.[2][5] This leads to an increase in the channel's open probability (Po), facilitating the efflux of potassium ions down their electrochemical gradient.[2] The resulting hyperpolarization of the cell membrane makes it more difficult for voltage-gated calcium channels to open, reducing intracellular calcium concentration and leading to cellular relaxation (e.g., in vascular smooth muscle).[1]

The action of cromakalim is critically dependent on the presence of intracellular nucleotides.

-

Mg-ADP and Mg-ATP Synergy: Cromakalim's ability to open KATP channels is potentiated by Mg-ADP and requires the presence of Mg-nucleotides.[5][11][12] These nucleotides bind to the nucleotide-binding domains (NBDs) of the SUR subunit, and this binding is a prerequisite for the conformational change that cromakalim stabilizes to open the channel.[2][5]

-

Competitive Interaction with ATP: The interaction between cromakalim and the inhibitory effects of ATP appears to be competitive.[11][13] At high concentrations of ATP, higher concentrations of cromakalim are required to achieve channel opening.[11][13] This suggests that cromakalim counteracts the inhibitory effect of ATP, shifting the equilibrium of the channel towards the open state.[13] In the complete absence of ATP, cromakalim has been reported to be unable to open the channels and may even act as an inhibitor at high concentrations.[11][14]

Quantitative Data on Cromakalim-KATP Channel Interaction

The following tables summarize key quantitative parameters describing the interaction of cromakalim with KATP channels from various studies.

Table 1: Potency of Cromakalim on KATP Channels and Physiological Responses

| Parameter | Channel/Tissue | Value | Conditions | Reference(s) |

| EC₅₀ | SUR2B/Kir6.2 (human TE671 cells) | 1.25 µM | Isometric force measurement via FLIPR | [15] |

| DE₅₀ | Native KATP channels (rat skeletal muscle) | 14.2 µM | Patch-clamp, in the presence of internal ATP | [14] |

| IC₅₀ | Native KATP channels (rat skeletal muscle) | 11.5 nM | Patch-clamp, in the absence of internal ATP | [14] |

| IC₅₀ | Guinea pig bladder strips | 570 nM | Relaxation of KCl-induced contraction | [15] |

| Effective Concentration | Insulin-secreting cells (RINm5F) | 80-200 µM | Readily activated channels inhibited by 0.1 mM ATP | [11][13] |

| Effective Concentration | Insulin-secreting cells (RINm5F) | 400-800 µM | Required to open channels inhibited by 0.5-2 mM ATP | [11][13] |

| Effective Concentration | Rat neuronal cultures | 10 µM | Conferred resistance to chemical ischemia | [16] |

| Effective Concentration | Human anterior eye segments | 2 µM | Increased outflow facility | [17] |

DE₅₀: Dose for 50% of maximal effect (activation); EC₅₀: Half maximal effective concentration; IC₅₀: Half maximal inhibitory concentration.

Experimental Protocols

The mechanism of cromakalim has been elucidated through a variety of sophisticated experimental techniques.

This is the gold standard technique for directly measuring the activity of ion channels like KATP.[18][19]

-

Objective: To measure the flow of potassium ions through KATP channels in response to cromakalim and to study the channel's gating properties (open probability, single-channel conductance).

-

Methodology:

-

Cell Preparation: Cardiomyocytes, smooth muscle cells, or cell lines expressing specific KATP channel subunits are isolated.[18][19] For cardiomyocyte isolation, a Langendorff perfusion system is often used to enzymatically digest the heart tissue.[19]

-

Configuration:

-

Inside-Out Patch: A small patch of the cell membrane is excised with the intracellular side facing the bath solution. This allows for precise control of the "intracellular" environment, making it ideal for studying the effects of ATP, ADP, and cromakalim applied directly to the channel.[20]

-

Whole-Cell Patch: The micropipette ruptures the cell membrane, allowing for control of the intracellular milieu and measurement of the total current from all channels on the cell surface.[18]

-

-

Solutions:

-

Pipette (Extracellular) Solution (in mM): Typically contains 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, adjusted to pH 7.4.

-

Bath (Intracellular) Solution (in mM): Typically contains 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, with varying concentrations of ATP and ADP, adjusted to pH 7.2.

-

-

Procedure: After establishing a high-resistance seal (>1 GΩ), the desired patch configuration is achieved. A voltage protocol (e.g., holding the membrane potential at -60 mV) is applied. Baseline channel activity is recorded, and then cromakalim is added to the bath solution at various concentrations. The resulting change in current is measured.

-

Data Analysis: The product of the number of channels (N) and the open probability (Po), or NPo, is calculated to quantify channel activity. For single-channel recordings, the amplitude and duration of channel openings are analyzed.

-

These assays are used to determine the affinity and density of binding sites for cromakalim on the KATP channel.[21][22]

-

Objective: To quantify the binding affinity (Kd or Ki) of cromakalim to its receptor (the SUR subunit).

-

Methodology:

-

Membrane Preparation: Tissues or cells expressing KATP channels are homogenized and centrifuged to isolate a membrane fraction rich in the channels.

-

Assay Type (Competitive Binding):

-

A fixed concentration of a radiolabeled ligand that binds to the KATP channel opener site (e.g., [³H]P1075) is used.

-

Increasing concentrations of unlabeled cromakalim are added to compete with the radioligand for binding.

-

-

Incubation: The membrane preparation, radioligand, and cromakalim are incubated together until binding reaches equilibrium.

-

Separation: The mixture is rapidly filtered through a glass fiber filter. The membrane-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of cromakalim that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki (inhibition constant), which reflects the affinity of cromakalim for the receptor, is then calculated using the Cheng-Prusoff equation.

-

This technique is employed to identify specific amino acid residues within the SUR subunit that are critical for cromakalim binding and its subsequent channel-opening effect.[5]

-

Objective: To pinpoint amino acids in the cromakalim binding pocket that are essential for its mechanism of action.

-

Methodology:

-

Mutation: The gene encoding the SUR subunit (e.g., SUR2B) is cloned. Specific codons for amino acids hypothesized to be in the binding site are altered to code for a different amino acid (e.g., alanine).

-

Expression: The mutated SUR gene is co-expressed with the Kir6.2 gene in a host system (e.g., Xenopus oocytes or HEK293 cells) to form functional KATP channels.

-

Functional Assay: The response of the mutated channels to cromakalim is assessed using patch-clamp electrophysiology or ion flux assays (e.g., Rb⁺ efflux assay).[5]

-

Analysis: A loss or significant reduction in the response to cromakalim in a mutant channel indicates that the mutated residue is crucial for the drug's binding or the transduction of its effect. For example, mutations of residues H576 or D1008 in SUR2B have been shown to abolish activation by the KCO P1075, which binds to the same site as cromakalim.[5]

-

Visualizations of Pathways and Protocols

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described.

Caption: Signaling pathway of cromakalim action on KATP channels.

Caption: Experimental workflow for patch-clamp electrophysiology.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Logical relationship of KATP channel regulation by nucleotides and cromakalim.

References

- 1. Cromakalim - Wikipedia [en.wikipedia.org]

- 2. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of KATP channels in pain modulation: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential roles for SUR subunits in KATP channel membrane targeting and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drugs acting on SUR1 to treat CNS ischemia and trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonylurea receptor 1 in central nervous system injury: a focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dualistic actions of cromakalim and new potent 2H-1,4-benzoxazine derivatives on the native skeletal muscle K ATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cromakalim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Opening of ATP-sensitive potassium channels by cromakalim confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-Depth Technical Guide to the Physiological Role of ATP-Sensitive K+ Channels and Cromakalim

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physiological significance of ATP-sensitive potassium (KATP) channels and the pharmacological actions of Cromakalim, a prominent KATP channel opener. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key signaling pathways and workflows.

Core Concepts: ATP-Sensitive K+ (KATP) Channels

ATP-sensitive potassium (KATP) channels are a unique class of ion channels that directly link the metabolic state of a cell to its electrical excitability.[1][2] These channels are hetero-octameric protein complexes, typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3] The Kir6.x subunit forms the channel pore and contains the binding site for ATP, while the SUR subunit confers sensitivity to pharmacological agents and modulates channel activity in response to nucleotides like ADP.[4]

The fundamental principle governing KATP channel function is their inhibition by intracellular ATP and activation by ADP.[5] When cellular ATP levels are high, indicating an energy-replete state, the channels close, leading to membrane depolarization. Conversely, a decrease in the ATP/ADP ratio, a hallmark of metabolic stress, causes the channels to open, resulting in potassium efflux and membrane hyperpolarization.[6] This elegant mechanism allows KATP channels to act as metabolic sensors in a wide array of tissues.

The Archetypal KATP Channel Opener: Cromakalim

Cromakalim is a synthetic benzopyran derivative that has been instrumental in elucidating the physiological roles of KATP channels.[7] It is a potent and selective opener of these channels, exerting its effects by binding to the SUR subunit.[8] This interaction promotes the open state of the channel, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle and inhibition of electrical activity in other excitable cells.[9][10] Cromakalim is a racemic mixture, with the (-)-(3S,4R)-enantiomer, levcromakalim, being the more active form.[11][12]

Physiological Roles of KATP Channels

KATP channels are expressed in various tissues, where they play critical and diverse physiological roles.

Pancreatic β-Cells and Insulin Secretion

In pancreatic β-cells, KATP channels are the primary regulators of glucose-stimulated insulin secretion.[4][5][6][13] At low blood glucose levels, the intracellular ATP/ADP ratio is low, KATP channels are open, and the β-cell membrane is hyperpolarized, preventing insulin release.[5] Following a meal, glucose uptake and metabolism increase the ATP/ADP ratio, leading to the closure of KATP channels.[4][13] This depolarizes the cell membrane, opens voltage-gated calcium channels, and triggers the influx of Ca2+, which is the proximate signal for insulin exocytosis.[4] Pharmacological openers like diazoxide, and to a lesser extent cromakalim, can inhibit insulin secretion by keeping KATP channels open.[2][14][15]

Vascular Smooth Muscle and Blood Pressure Regulation

KATP channels are abundantly expressed in vascular smooth muscle cells, where their activation leads to vasodilation.[16][17][18][19] By opening these channels, Cromakalim causes hyperpolarization of the smooth muscle membrane, which closes voltage-dependent Ca2+ channels, reduces intracellular Ca2+ concentration, and promotes relaxation of the blood vessel wall.[17][18] This vasodilatory effect is the basis for the antihypertensive properties of Cromakalim and other KATP channel openers.[7][14][20][21][22] These agents have been shown to be effective in lowering blood pressure in both animal models and humans.[14][20]

Cardiac Muscle and Cardioprotection

In the heart, KATP channels are found in both the sarcolemma and the inner mitochondrial membrane.[23][24][25] Under normal physiological conditions, sarcolemmal KATP channels are mostly closed.[26] However, during periods of metabolic stress, such as ischemia or hypoxia, the fall in intracellular ATP leads to their opening.[23] This shortens the action potential duration, which reduces Ca2+ influx and conserves ATP, thereby protecting the cardiomyocyte from ischemic injury.[23][24] This is a key mechanism of ischemic preconditioning, where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults.[23]

Neuronal Tissue and Neuroprotection

KATP channels are also present in various regions of the brain, where they are thought to play a neuroprotective role.[1] Similar to their function in the heart, neuronal KATP channels can open in response to metabolic stress, leading to hyperpolarization and a decrease in neuronal excitability. This can reduce the damaging effects of excitotoxicity and ischemic insults.

Quantitative Data

The following tables summarize key quantitative data related to the activity of KATP channels and the effects of Cromakalim and other modulators.

Table 1: Single-Channel Conductance of KATP Channel Subtypes

| Kir Subunit | SUR Subunit | Tissue Predominance | Single-Channel Conductance (pS) | Reference(s) |

| Kir6.2 | SUR1 | Pancreatic β-cells, Neurons | 50-70 | [5] |

| Kir6.2 | SUR2A | Cardiac Muscle, Skeletal Muscle | ~70-80 | [6][12] |

| Kir6.1 | SUR2B | Vascular Smooth Muscle | ~30-50 | [5] |

| Kir6.1/Kir6.2 | SUR2A | Heteromeric Channel | 34-67 (intermediate) | [6] |

Table 2: Potency of Cromakalim and its Enantiomers on Vascular Tone

| Compound | Preparation | Parameter | Value | Reference(s) |

| Cromakalim | Porcine Coronary Artery | EC50 (-log M) | 6.43-6.87 | [16] |

| Cromakalim | Human Portal Vein | EC50 (µM) | 4.53 | [24] |

| Levcromakalim | Rabbit Ear Artery | EC50 (nM) | 369 | [25] |

| (+)-(3R,4R)-cis-Cromakalim | Rat Aorta | pD2 | 5.7 | [11] |

| (-)-(3S,4S)-cis-Cromakalim | Rat Aorta | pD2 | 5.2 | [11] |

Table 3: Potency of KATP Channel Openers

| Compound | Channel Subtype | Cell Type/Tissue | Parameter | Value (µM) | Reference(s) |

| Levcromakalim | - | Rat Intracardiac Ganglia Neurons | EC50 | 1.6 | |

| Pinacidil | Kir6.2/SUR2A | HEK293 Cells | EC50 | 11 | [18] |

| Pinacidil | SUR2B/Kir6.2 | HEK293T Cells | EC50 | ~2 | [1] |

| Pinacidil | SUR2A/Kir6.2 | HEK293T Cells | EC50 | ~10 | [1] |

| Diazoxide | Kir6.2/SUR1 | Xenopus Oocytes | - | (activates) | [10] |

| Nicorandil | SUR2B/Kir6.2 | HEK293T Cells | EC50 | ~10 | [1] |

| Nicorandil | SUR2A/Kir6.2 | HEK293T Cells | EC50 | >500 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study KATP channels and the effects of Cromakalim.

Patch-Clamp Electrophysiology

Patch-clamp is the gold-standard technique for studying the activity of ion channels.

This configuration is ideal for studying the direct effects of intracellular messengers, like ATP and ADP, on channel activity.

Protocol:

-

Cell Preparation: Culture cells expressing the KATP channel of interest (e.g., primary cardiomyocytes, pancreatic β-cells, or a heterologous expression system like HEK293 or COS-7 cells) on glass coverslips.

-

Pipette Solution (Extracellular): Prepare a solution containing (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES, pH 7.4 with KOH.

-

Bath Solution (Intracellular): Prepare a solution containing (in mM): 140 KCl, 1 EGTA, 10 HEPES, pH 7.2 with KOH. Prepare separate bath solutions containing varying concentrations of ATP and ADP to test their effects.

-

Gigaseal Formation: Approach a cell with a fire-polished glass micropipette filled with the pipette solution and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular face now exposed to the bath solution.

-

Data Acquisition: Apply a holding potential (e.g., -60 mV) and record single-channel currents. Perfuse the patch with different bath solutions containing ATP, ADP, and/or Cromakalim to observe their effects on channel open probability and conductance.

This configuration allows for the measurement of macroscopic currents from the entire cell membrane, providing insights into the overall electrical behavior of the cell.

Protocol:

-

Cell and Solution Preparation: As described for the inside-out configuration.

-

Gigaseal Formation: Form a gigaseal as described above.

-

Membrane Rupture: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior. The pipette solution will now dialyze the cell.

-

Data Acquisition: Clamp the cell at a holding potential (e.g., -70 mV) and apply voltage steps or ramps to elicit whole-cell currents. Apply Cromakalim and other test compounds to the extracellular solution via perfusion to measure their effects on the total KATP current.

86Rb+ Efflux Assay

This is a functional assay to measure the activity of K+ channels by tracking the efflux of the radioactive K+ surrogate, 86Rb+.

Protocol:

-

Cell Plating: Plate cells expressing the KATP channel of interest in 24- or 96-well plates.

-

86Rb+ Loading: Incubate the cells in a growth medium containing 86RbCl (e.g., 1 µCi/ml) for a sufficient time to allow for cellular uptake (e.g., 4 hours).

-

Washing: Aspirate the loading medium and wash the cells several times with a physiological salt solution to remove extracellular 86Rb+.

-

Stimulation: Add a physiological salt solution containing the test compounds (e.g., Cromakalim to stimulate efflux, glibenclamide to inhibit).

-

Sample Collection: After a defined incubation period (e.g., 10-30 minutes), collect the supernatant, which contains the effused 86Rb+.

-

Cell Lysis: Lyse the cells with a detergent solution to release the remaining intracellular 86Rb+.

-

Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter. The percentage of 86Rb+ efflux is calculated as (cpm in supernatant) / (cpm in supernatant + cpm in lysate) * 100.

Langendorff Isolated Heart Perfusion

This ex vivo technique allows for the study of cardiac function in a controlled environment, independent of systemic influences.

Protocol:

-

Heart Excision: Anesthetize the animal (e.g., rat or mouse) and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow.

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

-

Drug Administration: Infuse Cromakalim or other test compounds into the perfusion buffer to assess their effects on heart rate, contractile force, and coronary flow.

-

Ischemia-Reperfusion: To study cardioprotective effects, subject the heart to a period of global no-flow ischemia followed by reperfusion, with or without drug treatment.

-

Data Analysis: Monitor and record physiological parameters throughout the experiment. At the end of the experiment, the heart can be sectioned and stained to assess infarct size.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Signaling pathway of KATP channel activation.

Caption: Experimental workflow for patch-clamp electrophysiology.

Conclusion

ATP-sensitive K+ channels are fundamental regulators of cellular function, elegantly coupling metabolic state to electrical activity. Their diverse physiological roles in insulin secretion, blood pressure control, and cellular protection make them important therapeutic targets. Cromakalim, as a potent and selective KATP channel opener, has been an invaluable tool for understanding these roles and represents a class of drugs with significant therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and impactful field.

References

- 1. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The properties of the Kir6.1-6.2 tandem channel co-expressed with SUR2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-vasoconstrictor effects of the K+ channel opener cromakalim on the rabbit aorta--comparison with the calcium antagonist isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of the ATP-sensitive Potassium Channel Subunit, Kir6.2, by a Ca2+-dependent Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. The individual enantiomers of cis-cromakalim possess K+ channel opening activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ATP-sensitive potassium currents from channels formed by Kir6 and a modified cardiac mitochondrial SUR2 variant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicorandil as a nitrate, and cromakalim as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]

- 19. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The potassium channel opening drug cromakalim produces arterioselective vasodilation in the upper limbs of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Impaired action of levcromakalim on ATP-sensitive K+ channels in mesenteric artery cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Comparison of the vasorelaxing effect of cromakalim and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Modulation of vasodilatation to levcromakalim by adenosine analogues in the rabbit ear: an explanation for hypoxic augmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophysiological Properties of Cromakalim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromakalim is a potent and well-characterized potassium channel opener, belonging to the benzopyran class of compounds. Its primary mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle and modulation of cellular excitability in various tissues. This technical guide provides a comprehensive overview of the electrophysiological properties of Cromakalim, detailing its mechanism of action, its effects on different cell types, and the experimental protocols used to elucidate these properties. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Mechanism of Action: KATP Channel Opening

Cromakalim exerts its physiological effects by directly activating ATP-sensitive potassium (KATP) channels.[1][2][3] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[4][5][6] The SUR subunit serves as the primary binding site for Cromakalim and other potassium channel openers.[1][7]

The binding of Cromakalim to the SUR subunit induces a conformational change in the KATP channel complex, which increases the channel's open probability.[4][6] This leads to an efflux of potassium ions (K+) from the cell, down their electrochemical gradient. The increased outward potassium current results in hyperpolarization of the cell membrane, moving the membrane potential further away from the threshold for activation of voltage-gated calcium (Ca2+) channels. The reduced influx of Ca2+ into the cell is the ultimate cause of smooth muscle relaxation and reduced excitability in other cell types.[8]

The interaction between Cromakalim and the KATP channel is competitively antagonized by sulfonylurea drugs such as glibenclamide, which also bind to the SUR subunit and promote a closed state of the channel.[9][10][11][12]

Electrophysiological Effects on Various Tissues

Cromakalim's ability to open KATP channels translates into significant electrophysiological changes across a range of excitable tissues.

Smooth Muscle

Cromakalim is a potent relaxant of various types of smooth muscle, including vascular, visceral, and airway smooth muscle. This effect is a direct consequence of membrane hyperpolarization.

-

Vascular Smooth Muscle: In vascular smooth muscle cells, Cromakalim induces a concentration-dependent hyperpolarization, which inhibits spontaneous electrical activity and reduces contractile responses to vasoconstrictors.[13] This leads to vasodilation and a decrease in blood pressure.

-

Visceral Smooth Muscle: In tissues like the guinea-pig bladder and stomach, Cromakalim causes hyperpolarization, abolishes spontaneous action potentials (spike activity), and leads to muscle relaxation.[14][15]

-

Airway Smooth Muscle: Cromakalim relaxes airway smooth muscle, suggesting its potential as a bronchodilator. This relaxation is associated with the opening of KATP channels.

Cardiac Muscle

In cardiac myocytes, Cromakalim's activation of KATP channels leads to a shortening of the action potential duration (APD).[16] This effect is particularly pronounced under ischemic conditions where intracellular ATP levels are reduced. The shortening of the APD is thought to contribute to the cardioprotective effects of Cromakalim by reducing calcium influx during each action potential and thereby conserving energy.

Skeletal Muscle

Cromakalim has been shown to increase potassium permeability in frog skeletal muscle, leading to hyperpolarization and a reduction in membrane resistance. These effects are sensitive to glibenclamide, indicating the involvement of KATP channels.

Neurons

The effects of Cromakalim on neurons are more complex and can vary depending on the neuronal population. In some central nervous system (CNS) neurons, Cromakalim has been shown to have minimal effects on resting membrane potential but can influence outward currents. In other neuronal types, particularly those involved in pain pathways, activation of KATP channels by agents like Cromakalim can modulate neuronal excitability.[17][18]

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of Cromakalim on various electrophysiological parameters across different tissues.

Table 1: Effect of Cromakalim on Membrane Potential and Action Potential Duration

| Tissue/Cell Type | Species | Cromakalim Concentration | Change in Resting Membrane Potential | Change in Action Potential Duration (APD) | Antagonist (Concentration) | Reference(s) |

| Guinea-pig Urethra Smooth Muscle | Guinea Pig | 1 µM | Hyperpolarization (24.7 ± 5.8 mV) | - | Glibenclamide (1 µM) | [19] |

| Guinea-pig Ventricular Myocytes | Guinea Pig | 0.6 µM (IC50) | - | Decrease in APD90 | - | [20] |

| Guinea-pig Atrial Strips | Guinea Pig | 15 µM (EC50) | - | Shortening | Glibenclamide (3 µM) | [11] |

| Guinea-pig Renal Pelvis | Guinea Pig | 0.71 µM (EC50) | Inhibition of spontaneous contractions | - | Glibenclamide (1 µM) | [10] |

| Guinea-pig Ureter | Guinea Pig | 0.47 µM (EC50) | Hyperpolarization | - | Glibenclamide (1 µM) | [10] |

| Rat Portal Vein Smooth Muscle Cells | Rat | > 3 µM | Outward current generation | - | Glibenclamide | [21] |

Table 2: IC50/EC50 Values of Cromakalim and Antagonism by Glibenclamide

| Tissue/Cell Type | Species | Cromakalim Effect | Cromakalim IC50/EC50 | Glibenclamide Concentration | Effect of Glibenclamide | Reference(s) |

| Rat Aortic Rings | Rat | Relaxation | 3 x 10⁻⁷ - 3 x 10⁻⁵ M | 10⁻⁶ - 10⁻⁵ M | Progressive inhibition | [12] |

| Rat Portal Veins | Rat | Inhibition of contraction | 3 x 10⁻⁸ - 10⁻⁶ M | 3 x 10⁻⁷ - 3 x 10⁻⁶ M | Concentration-dependent prevention | [12] |

| Guinea-pig Ventricular Myocytes | Guinea Pig | APD90 Shortening | 0.6 µM | - | - | [20] |

| Insulin-secreting RINm5F cells | - | KATP channel activation | 80-200 µM (in 0.1 mM ATP) | - | Competitive interaction with ATP | [22] |

| Rabbit Aortic Rings | Rabbit | Relaxation | 0.18 µM ((-)-cromakalim) | 10 µM | Blockade of effects | [23] |

Experimental Protocols

The investigation of Cromakalim's electrophysiological properties primarily relies on patch-clamp techniques, which allow for the direct measurement of ion channel activity in isolated cells.

Whole-Cell Patch-Clamp Recording

This technique is used to record the sum of ionic currents across the entire cell membrane.

1. Cell Preparation:

-

Single cells (e.g., smooth muscle cells, cardiomyocytes, neurons) are enzymatically and mechanically dissociated from the tissue of interest.

-

Cells are plated on glass coverslips and allowed to adhere.

2. Solutions:

-

External (Bath) Solution (in mM): Typically contains NaCl (e.g., 135), KCl (e.g., 5), CaCl₂ (e.g., 2), MgCl₂ (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10). The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): Typically contains K-gluconate or KCl (e.g., 140), MgCl₂ (e.g., 1), EGTA (e.g., 10), HEPES (e.g., 10), and Mg-ATP (e.g., 2-5). The pH is adjusted to 7.2 with KOH. The concentration of ATP can be varied to study the ATP-sensitivity of the channels.

3. Recording Procedure:

-

A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and brought into contact with the cell membrane.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane by applying gentle suction.

-

The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

-

The cell is then voltage-clamped at a holding potential (e.g., -60 mV or -70 mV).

4. Voltage-Clamp Protocol:

-

To study the current-voltage (I-V) relationship of the Cromakalim-induced current, a series of voltage steps are applied from the holding potential. For example, voltage steps from -120 mV to +60 mV in 20 mV increments for a duration of 200-400 ms.[24]

-

Cromakalim is applied to the bath solution, and the changes in the whole-cell current are recorded. The Cromakalim-induced current can be isolated by digital subtraction of the control current from the current recorded in the presence of the drug.

Single-Channel Recording (Inside-Out Patch)

This technique allows for the study of individual KATP channels and their modulation by Cromakalim.

1. Pipette and Seal Formation:

-

The procedure is similar to whole-cell recording up to the formation of a gigaohm seal.

2. Patch Excision:

-

After forming a cell-attached patch, the pipette is gently pulled away from the cell, excising the patch of membrane with its intracellular side now facing the bath solution.

3. Solution Exchange:

-

The excised patch can be moved through different bath solutions containing varying concentrations of ATP, Cromakalim, and/or glibenclamide to study their effects on single-channel activity.

4. Data Analysis:

-

The open probability (Po), single-channel conductance, and mean open and closed times of the KATP channel are analyzed to quantify the effects of Cromakalim.

Conclusion

Cromakalim is a valuable pharmacological tool for studying the function and regulation of ATP-sensitive potassium channels. Its well-defined mechanism of action and potent electrophysiological effects have made it a cornerstone in the investigation of cellular excitability and smooth muscle physiology. The detailed understanding of its interaction with KATP channels, facilitated by techniques such as patch-clamp electrophysiology, continues to provide insights into the physiological roles of these channels in health and disease, and informs the development of new therapeutic agents targeting ion channels.

References

- 1. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential roles for SUR subunits in KATP channel membrane targeting and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic duo: Kir6 and SUR in KATP channel structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparison of the effects and interactions of cromakalim and glibenclamide in cardiac and vascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of cromakalim and glibenclamide on spontaneous and evoked motility of the guinea-pig isolated renal pelvis and ureter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of levcromakalim and glibenclamide on paced guinea-pig atrial strips exposed to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition by glibenclamide of the vasorelaxant action of cromakalim in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of the potassium channel activator, cromakalim, on arterial and cardiac responses to norepinephrine, angiotensin II, and isoproterenol in normotensive men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of cromakalim on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of ATP-sensitive K+ channels by cromakalim. Effects on cellular K+ loss and cardiac function in ischemic and reperfused mammalian ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of KATP channels in pain modulation: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Actions of cromakalim on outward currents of CA1 neurones in hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation by levcromakalim and metabolic inhibition of glibenclamide-sensitive K channels in smooth muscle cells of pig proximal urethra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of K+ channel modulators on the relationship between action potential duration and Ca2+ transients in single ventricular myocytes of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Actions of cromakalim on ionic currents recorded from single smooth muscle cells of the rat portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cromakalim inhibits multiple mechanisms of smooth muscle activation with similar stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Dawn of a New Vasodilator Class: A Technical History of Potassium Channel Openers and the Archetype, Cromakalim

A comprehensive guide for researchers, scientists, and drug development professionals on the history, mechanism, and experimental evaluation of potassium channel openers, with a central focus on the pioneering compound, Cromakalim.

Executive Summary

The discovery of potassium channel openers (KCOs) in the early 1980s marked a significant milestone in cardiovascular pharmacology, introducing a novel class of vasodilators with a unique mechanism of action. This technical guide provides an in-depth exploration of the history of KCOs, centering on the archetypal benzopyran derivative, Cromakalim. We delve into the scientific journey from its synthesis to the elucidation of its mechanism of action on ATP-sensitive potassium (KATP) channels. This document is intended to be a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, a compilation of quantitative pharmacological data, and visual representations of key biological pathways and experimental workflows.

A Historical Perspective: The Emergence of Potassium Channel Openers

Prior to the 1980s, the primary strategies for achieving vasodilation involved targeting adrenergic receptors, calcium channels, or the renin-angiotensin system. The quest for alternative mechanisms led researchers at the Beecham Group to explore compounds that could directly relax vascular smooth muscle. This research culminated in the synthesis of Cromakalim (BRL 34915), a potent antihypertensive agent.[1] Initial studies revealed that Cromakalim's vasodilatory effect was independent of existing pathways and was instead mediated by an increase in potassium ion efflux, leading to hyperpolarization of the smooth muscle cell membrane.[2] This groundbreaking discovery established the concept of "potassium channel opening" as a viable therapeutic strategy and paved the way for the development of a new class of drugs.

Cromakalim: The Archetype

Cromakalim, a racemic mixture of two enantiomers, with the (-)-enantiomer, Levcromakalim, being the more active form, quickly became the prototypical KCO.[3] Its benzopyran structure served as a template for numerous subsequent structure-activity relationship (SAR) studies aimed at optimizing potency, tissue selectivity, and pharmacokinetic properties.[4]

Mechanism of Action

Cromakalim exerts its pharmacological effects by activating ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[5] These channels are metabolic sensors that link the cell's energetic state to its membrane potential.[6] Under normal physiological conditions, with high intracellular ATP levels, KATP channels are predominantly closed.

The binding of Cromakalim to the sulfonylurea receptor (SUR) subunit of the KATP channel complex induces a conformational change that increases the channel's open probability, even in the presence of inhibitory concentrations of ATP.[6] The subsequent efflux of potassium ions down their electrochemical gradient leads to hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential away from the threshold required for the opening of voltage-gated calcium channels (VGCCs), thereby reducing calcium influx and leading to vasodilation.[5] The critical role of KATP channels in Cromakalim's mechanism was unequivocally demonstrated by the ability of the sulfonylurea drug, glibenclamide, a known KATP channel blocker, to competitively antagonize its effects.[7][8]

dot

Caption: Signaling pathway of Cromakalim in vascular smooth muscle cells.

Quantitative Pharmacology of Cromakalim and Analogs

The following tables summarize key quantitative data for Cromakalim and related potassium channel openers, providing a comparative overview of their potency and the antagonistic effect of glibenclamide.

Table 1: Vasodilator Potency of Potassium Channel Openers

| Compound | Preparation | Agonist | pD2 (-log EC50 M) | Reference |

| Cromakalim | Rat Uterus | Oxytocin (0.2 nM) | 6.4 | [7][9] |

| Pinacidil | Rat Uterus | Oxytocin (0.2 nM) | 6.2 | [7][9] |

| RP 49356 | Rat Uterus | Oxytocin (0.2 nM) | 6.0 | [7][9] |

| Minoxidil Sulphate | Rat Uterus | Oxytocin (0.2 nM) | 4.7 | [7][9] |

| Cromakalim | Porcine Coronary Artery | U46619 / KCl | 6.43 - 6.87 | [1] |

| Levosimendan | Human Portal Vein | Noradrenaline | 6.55 | [10] |

| Cromakalim | Human Portal Vein | Noradrenaline | 5.34 | [10] |

Table 2: Antagonism by Glibenclamide

| Agonist | Preparation | pA2 of Glibenclamide | Reference |

| Cromakalim | Rat Uterus | 6.57 | [7][9] |

| RP 49356 | Rat Uterus | 7.00 | [7][9] |

| Pinacidil | Rat Uterus | 6.22 | [7][9] |

| Cromakalim | Porcine Coronary Artery | 7.10 - 7.41 | [1] |

| Cromakalim | Spontaneously Hypertensive Rat Carotid Artery | ~7.3 | [11] |

Key Experimental Protocols

This section provides detailed methodologies for fundamental experiments used to characterize potassium channel openers.

Isolated Tissue Organ Bath for Vasodilation Assays

This in vitro method is a cornerstone for assessing the direct effects of compounds on vascular smooth muscle contractility.

dot

References

- 1. Nicorandil as a nitrate, and cromakalim as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of cromakalim on ionic currents recorded from single smooth muscle cells of the rat portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in the chemistry of potassium channel activators: the cromakalim analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of several potassium channel openers and glibenclamide on the uterus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of several potassium channel openers and glibenclamide on the uterus of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the vasorelaxing effect of cromakalim and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vasodilating actions of cromakalim in resting and contracting states of carotid arteries from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cromakalim Patch Clamp Recording

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of cromakalim in patch clamp electrophysiology to study ATP-sensitive potassium (KATP) channels.

Introduction

Cromakalim is a potent vasodilator that functions as a potassium channel opener.[1] Its primary mechanism of action is the activation of ATP-sensitive potassium (KATP) channels, which leads to membrane hyperpolarization.[1][2] This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, resulting in the relaxation of smooth muscle and having effects on other excitable cells like neurons and cardiac myocytes.[1][2] Patch clamp electrophysiology is an essential technique to investigate the direct effects of cromakalim on KATP channel activity at the cellular level.

Principle of the Assay

This protocol describes the whole-cell patch clamp technique to record KATP channel currents in response to cromakalim. In voltage-clamp mode, the cell membrane potential is held constant, allowing for the direct measurement of ionic currents flowing through the KATP channels upon application of cromakalim. In current-clamp mode, changes in the cell's membrane potential in response to cromakalim can be recorded. The specificity of cromakalim's effect is confirmed by its blockade with glibenclamide, a selective KATP channel inhibitor.[1][3][4]

Data Presentation

The following table summarizes quantitative data on the effects of cromakalim and its antagonist, glibenclamide, from various studies.

| Parameter | Agonist/Antagonist | Cell Type | Value | Reference |

| EC50 | Cromakalim | Cultured Rat Hippocampal Neurons | 40 µM | [5] |

| Cromakalim | Follicle-Enclosed Xenopus Oocytes | 163 ± 21 µM | [6] | |

| Cromakalim | Rabbit Mesenteric Artery Smooth Muscle Cells | 1.9 µM | ||

| Concentration for Effect | Cromakalim | Guinea-Pig Stomach Circular Smooth Muscle | > 1 x 10-6 M (causes membrane hyperpolarization) | [7] |

| Cromakalim | Frog Skeletal Muscle | 30-300 µM (increases 86Rb efflux and hyperpolarizes) | [8] | |

| Levcromakalim (active isomer) | Myometrium | 1, 5, 10 µM (inhibits phasic contractions) | [3] | |

| IC50 / Blocking Concentration | Glibenclamide | Pancreatic β-cells | ~60-80% maximal block | [9] |

| Glibenclamide | Rabbit Mesenteric Artery Smooth Muscle Cells | 101 nM (half-inhibition of KATP currents) | ||

| Glibenclamide | Penile Resistance Arteries | 3 µM (blocks cromakalim-evoked relaxations) | [4] | |

| Glibenclamide | Skeletal Muscle KATP Channels | 10 µM | [1] |

Experimental Protocols

Materials and Reagents

-

Cell Culture: A suitable cell line expressing KATP channels (e.g., vascular smooth muscle cells, HEK293 cells stably expressing Kir6.x/SURx, or primary cultured neurons).

-

Cromakalim Stock Solution: 10 mM stock solution in DMSO. Store at -20°C.

-

Glibenclamide Stock Solution: 10 mM stock solution in DMSO. Store at -20°C.

-

External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Intracellular/Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH. Note: The ATP concentration is critical as it modulates KATP channel activity.

Equipment

-

Patch clamp amplifier and data acquisition system

-

Inverted microscope with micromanipulators

-

Perfusion system

-

Pipette puller and microforge

Experimental Workflow Diagram

Caption: Workflow for a cromakalim patch clamp experiment.

Step-by-Step Protocol

-

Cell Preparation: Plate cells on glass coverslips suitable for patch clamp recording 24-48 hours before the experiment.

-

Solution Preparation: Prepare and sterile-filter all solutions. On the day of the experiment, supplement the internal solution with fresh Mg-ATP.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the pipette tip.

-

Patch Clamp Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a target cell with the patch pipette while applying slight positive pressure.

-

Upon contacting the cell, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the membrane potential at -60 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments for 200 ms) to elicit baseline currents.

-

Perfuse the cell with the external solution containing the desired concentration of cromakalim (e.g., 10 µM).

-

Repeat the voltage-step protocol to record the cromakalim-induced current.

-

To confirm the current is through KATP channels, co-apply glibenclamide (e.g., 10 µM) with cromakalim and record the currents again.

-

-

Current-Clamp Protocol:

-

With no holding current applied, record the resting membrane potential of the cell.

-

Perfuse with cromakalim and record the change in membrane potential (hyperpolarization).

-

Apply glibenclamide to observe the reversal of the cromakalim-induced hyperpolarization.

-

-

Data Analysis:

-

Measure the amplitude of the cromakalim-activated current at a specific voltage (e.g., +40 mV).

-

Plot the current-voltage (I-V) relationship before and after drug application.

-

For dose-response experiments, apply increasing concentrations of cromakalim and measure the corresponding current to calculate the EC50 value.

-

In current-clamp, measure the peak hyperpolarization induced by cromakalim.

-

Signaling Pathway

Cromakalim directly binds to the sulfonylurea receptor (SUR) subunit of the KATP channel complex. This binding increases the open probability of the Kir6.x pore-forming subunit, leading to an efflux of K+ ions down their electrochemical gradient. The resulting hyperpolarization of the cell membrane closes voltage-dependent Ca2+ channels, reducing Ca2+ influx and leading to cellular responses such as smooth muscle relaxation.

Caption: Signaling pathway of cromakalim action on KATP channels.

References

- 1. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Role of ATP-sensitive K+ channels in relaxation of penile resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BRL 34915 (cromakalim) enhances voltage-dependent K+ current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of cromakalim on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of cromakalim on the membrane potassium permeability of frog skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of Cromakalim in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cromakalim is a potent vasodilator that functions as a potassium channel opener. Specifically, it targets ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells.[1][2][3] Its activation of these channels leads to membrane hyperpolarization, which in turn causes the closure of voltage-gated calcium channels. The subsequent decrease in intracellular calcium concentration results in the relaxation of smooth muscle, leading to vasodilation and a reduction in blood pressure.[4][5] These properties make Cromakalim a valuable pharmacological tool for in vivo studies in rats, particularly in cardiovascular research models such as hypertension and vasospasm.[5][6][7] Its effects can be antagonized by sulfonylurea drugs like glibenclamide, which specifically block KATP channels.[2][5][8]

Data Presentation: In Vivo Dosage and Effects

The following table summarizes quantitative data from various studies on the in vivo administration of Cromakalim in rats.

| Application | Rat Strain | Route of Administration | Dosage | Observed Effect | Reference |

| Pulmonary Hypertension | Wistar | Intravenous (IV) | 100 - 200 µg/kg | Dose-dependent decrease in mean pulmonary arterial pressure. | [7] |

| Systemic Hypotension | Not Specified (Anesthetized) | Intravenous (IV) Infusion | 5.0 µg/kg/min for 20 min | Lowered mean carotid artery blood pressure; decreased systemic, hindquarter, mesenteric, and renal vascular resistances. | [5] |

| Regional Blood Flow | Spontaneously Hypertensive Rats (SHR) | Not specified in abstract | Not specified in abstract | Produced significant hypotension and increased blood flow to the stomach, skeletal muscle, and skin. | [9] |

| Chronic Vascular Effects | Wistar & SHR | Oral (Levcromakalim*) | 2.25 mg/kg/day for 2 weeks | Chronic high-dose treatment led to a reduced relaxant effect of levcromakalim itself, suggesting K+ channel desensitization. | [10] |

Note: Levcromakalim is the active enantiomer of Cromakalim.

Signaling Pathway of Cromakalim

The diagram below illustrates the mechanism of action for Cromakalim in a vascular smooth muscle cell.

References

- 1. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium channel activation by cromakalim affects the slow wave type action potential of colonic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasorelaxant effects of cromakalim in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systemic administration of the potassium channel activator cromakalim attenuates cerebral vasospasm after experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of levcromakalim and cromakalim on ATP-sensitive K+ channel of pulmonary arterial smooth muscle cells in pulmonary hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of cromakalim on spontaneous activity of castrated rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of cromakalim, a potassium channel opener, on regional blood flow in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of chronic oral administration of levcromakalim on in vitro contractile responses of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cromakalim-Induced Smooth Muscle Relaxation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for assessing the smooth muscle relaxant effects of cromakalim, a potent ATP-sensitive potassium (K-ATP) channel opener.

Introduction

Cromakalim is a vasodilator that exerts its effects by opening ATP-sensitive potassium channels in the plasma membrane of smooth muscle cells.[1] This leads to membrane hyperpolarization, which subsequently inhibits the influx of extracellular calcium through voltage-gated calcium channels, resulting in smooth muscle relaxation.[1][2] This assay is crucial for studying the pharmacology of K-ATP channel openers and for the screening and characterization of new vasodilator compounds.

Mechanism of Action

Cromakalim's primary mechanism involves the activation of K-ATP channels.[1] The subsequent potassium efflux leads to hyperpolarization of the smooth muscle cell membrane.[3] This change in membrane potential closes voltage-dependent calcium channels, reducing the intracellular calcium concentration and leading to the dephosphorylation of myosin light chain, which results in muscle relaxation.[4] The effects of cromakalim can be competitively antagonized by sulfonylurea drugs like glibenclamide, which are selective K-ATP channel blockers.[5][6]

Signaling Pathway of Cromakalim-Induced Smooth Muscle Relaxation

Caption: Signaling pathway of cromakalim-induced smooth muscle relaxation.

Experimental Protocols

This protocol describes an in vitro assay to determine the potency and efficacy of cromakalim in relaxing pre-contracted smooth muscle tissue, typically rodent aorta or other vascular rings.

Materials and Reagents

-

Isolated tissue bath system with force transducers

-

Krebs-Henseleit (or similar physiological salt) solution

-

Cromakalim

-

A contractile agonist (e.g., Phenylephrine, Norepinephrine, or Potassium Chloride)

-

Glibenclamide (for mechanism of action confirmation)

-

Distilled water

-

Carbogen gas (95% O2 / 5% CO2)

-

Animal model (e.g., rat, guinea pig)

-

Dissection tools

Experimental Workflow

Caption: Experimental workflow for the cromakalim smooth muscle relaxation assay.

Procedure

-

Preparation of Physiological Salt Solution: Prepare Krebs-Henseleit solution with the following composition (in mM): NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 11.1. Maintain the solution at 37°C and continuously bubble with carbogen gas.

-

Tissue Dissection and Preparation:

-

Humanely euthanize the animal according to approved institutional guidelines.

-

Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta).

-

Place the tissue in cold Krebs-Henseleit solution.

-

Clean the tissue of adhering connective and adipose tissue.

-

Cut the tissue into rings of 2-4 mm in length.

-

-

Mounting the Tissue:

-

Mount the tissue rings in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and aerated with carbogen gas.

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta).

-

During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

After equilibration, test the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

-

Wash the tissues to allow them to return to baseline tension.

-

-

Pre-contraction:

-

Induce a submaximal, stable contraction with a contractile agonist. For example, use phenylephrine (e.g., 1 µM) or a lower concentration of KCl (e.g., 20-30 mM).

-

-

Cromakalim Administration:

-

Once a stable plateau of contraction is achieved, add cromakalim in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 100 µM).

-

Allow the tissue to reach a stable relaxed state after each addition before adding the next concentration.

-

-

Mechanism Confirmation (Optional):

-

In a separate set of experiments, pre-incubate the tissue with a K-ATP channel blocker, such as glibenclamide (e.g., 1-10 µM), for 20-30 minutes before adding the contractile agonist.

-

Repeat the cumulative addition of cromakalim. A rightward shift in the concentration-response curve indicates the involvement of K-ATP channels.

-

-

Data Analysis:

-

Record the isometric tension continuously.

-

Express the relaxation at each cromakalim concentration as a percentage of the pre-contraction induced by the agonist.

-

Plot the percentage of relaxation against the logarithm of the cromakalim concentration to generate a concentration-response curve.

-

Calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value from the curve using non-linear regression analysis.

-

Data Presentation

The potency of cromakalim can vary depending on the smooth muscle tissue and the contractile agonist used. Below is a summary of reported EC50/IC50 values.

| Tissue | Species | Pre-contraction Agonist | Cromakalim Potency (EC50/IC50) | Reference |

| Coronary Artery (dispersed cells) | Canine | Phenylephrine | IC50: 1.24 x 10⁻¹⁰ M | [5] |

| Coronary Artery (strips) | Canine | Phenylephrine | EC50: 1.94 x 10⁻⁷ M | [5] |

| Aortic Rings | Rat | Phenylephrine | EC50: ~0.1 µM | [7] |

| Aortic Rings | Rabbit | High K+ (27 mM) | EC50: 0.18 µM | [8] |

| Aortic Rings | Rabbit | Norepinephrine (1 µM) | EC50: 0.68 µM | [8] |

| Mesenteric Artery | Rabbit | - | Half-activation: 1.9 µM | [9] |

| Human Small Subcutaneous Arteries | Human | U46619 | pD2: 5.78 (EC50: 1.66 µM) | [10] |

| Guinea-pig stomach (circular smooth muscle) | Guinea-pig | Acetylcholine | > 1 x 10⁻⁷ M | [6] |

Note: pD2 is the negative logarithm of the EC50 value.

Troubleshooting

-

No or weak contraction: Ensure the tissue is viable and the agonist concentration is appropriate. Check the integrity of the tissue mounting.

-

Variable responses: Maintain consistent experimental conditions (temperature, pH, oxygenation). Ensure complete washout between experiments.

-

Precipitation of compounds: Ensure all drugs are fully dissolved in the appropriate vehicle before adding to the tissue bath.

By following these detailed application notes and protocols, researchers can reliably assess the smooth muscle relaxant properties of cromakalim and other K-ATP channel openers.

References

- 1. Do the K+ channel openers relax smooth muscle by opening K+ channels? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristics of cromakalim-induced relaxations in the smooth muscle cells of guinea-pig mesenteric artery and vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 5. Relaxation by cromakalim and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of cromakalim on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cromakalim inhibits multiple mechanisms of smooth muscle activation with similar stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Relaxant effect of levcromakalim in isolated human small subcutaneous arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Cromakalim in Isolated Heart Myocyte Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromakalim (BRL 34915) is a potent and selective ATP-sensitive potassium (KATP) channel opener.[1][2][3] In isolated cardiac myocytes, it serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of these channels. Its primary action is to increase potassium conductance across the cell membrane, leading to hyperpolarization and a shortening of the action potential duration.[3][4][5] This modulation of cellular electrophysiology has significant downstream effects on intracellular calcium homeostasis and myocyte contractility, making Cromakalim a valuable agent for studying cardiac arrhythmias, ischemic preconditioning, and cardioprotection.[2][6][7]